2-methyl-2H-pyrano[3,2-b]pyridine
Description
2-Methyl-2H-pyrano[3,2-b]pyridine is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system. The pyran ring (a six-membered oxygen-containing ring) is annulated with a pyridine ring (a six-membered aromatic nitrogen-containing ring) at positions [3,2-b].
Properties
CAS No. |
153782-84-4 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-methyl-2H-pyrano[3,2-b]pyridine |
InChI |
InChI=1S/C9H9NO/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-7H,1H3 |
InChI Key |
BPIFMMLUMSHNNE-UHFFFAOYSA-N |
SMILES |
CC1C=CC2=C(O1)C=CC=N2 |
Canonical SMILES |
CC1C=CC2=C(O1)C=CC=N2 |
Synonyms |
2H-Pyrano[3,2-b]pyridine,2-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-methyl-2H-pyrano[3,2-b]pyridine with structurally related compounds, emphasizing molecular features, synthesis, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Structural Variations
- Saturation Levels :
- This compound likely retains aromaticity in the pyridine ring, whereas octahydro-2H-pyrano[3,2-b]pyridine (fully saturated) exhibits greater conformational flexibility .
- Heteroatom Substitution:
- Furo[3,2-b]pyridine replaces pyran oxygen with furan oxygen, altering electronic properties and enabling kinase inhibition .
- Dithieno[3,2-b]pyridine integrates thiophene rings, enhancing electron delocalization for optoelectronic materials .
Synthetic Approaches Pyrano-pyridine derivatives are often synthesized via cyclization reactions (e.g., Skraup reaction for pyrido-pyrano-quinolinones ). Furo[3,2-b]pyridines require regioselective annulation, as seen in kinase inhibitor syntheses .
Functional Group Impact
- Methyl groups (e.g., in 2-methyl derivatives) increase hydrophobicity, aiding membrane permeability in bioactive molecules.
- Hydroxyl or halogen substituents (e.g., in cataloged pyridines ) modulate reactivity for cross-coupling or hydrogen-bonding interactions.
Applications Pharmaceuticals: Furo[3,2-b]pyridines demonstrate kinase inhibition , suggesting pyrano-pyridines could be optimized for similar targets. Materials Science: Dithieno[3,2-b]pyridine-based copolymers exhibit improved charge transport in organic electronics .
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